2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)
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Overview
Description
2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) is a complex organic compound that features a benzene ring substituted with methanediylsulfanediyl groups and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) typically involves multi-step organic reactions. One common method involves the reaction of benzene-1,4-diylbis(methanediylsulfanediyl) with 1-benzyl-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH, along with the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiols.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole rings can bind to metal ions, influencing enzymatic activity or disrupting biological pathways. Additionally, the sulfanediyl groups can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(1H-imidazol-1-yl)benzene: Similar structure but lacks the methanediylsulfanediyl groups.
1,4-bis(benzyl-1H-imidazol-1-yl)benzene: Similar but without the sulfanediyl linkages.
Uniqueness
2,2’-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole) is unique due to the presence of both methanediylsulfanediyl groups and benzyl-substituted imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H26N4S2 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-benzyl-2-[[4-[(1-benzylimidazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]imidazole |
InChI |
InChI=1S/C28H26N4S2/c1-3-7-23(8-4-1)19-31-17-15-29-27(31)33-21-25-11-13-26(14-12-25)22-34-28-30-16-18-32(28)20-24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI Key |
BKQXSSBIMJCAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=C(C=C3)CSC4=NC=CN4CC5=CC=CC=C5 |
Origin of Product |
United States |
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